molecular formula C8H7BrN2O B2660571 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1375474-44-4

3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B2660571
CAS RN: 1375474-44-4
M. Wt: 227.061
InChI Key: VRXXFZNSNISYTJ-UHFFFAOYSA-N
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Description

“3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound . It’s also known as "4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7 (6H)-one" .


Synthesis Analysis

The synthesis of “3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” could involve multiple pathways. One common method is through the reaction of phenylacetylacetone and 3-amino-5-bromopyridine under acidic conditions .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one”, have been shown to exhibit antimicrobial activity . This makes them potentially useful in the development of new antibiotics.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They could be used in the creation of drugs to treat conditions characterized by inflammation.

Antiviral Activity

Pyrrolopyrazine derivatives have shown antiviral activity , suggesting potential use in antiviral medications.

Antifungal Activity

These compounds have been found to have antifungal properties , which could be harnessed for the development of antifungal drugs.

Antioxidant Activity

The antioxidant activity of pyrrolopyrazine derivatives could be utilized in various health applications, including the prevention of diseases associated with oxidative stress.

Antitumor Activity

Pyrrolopyrazine derivatives have exhibited antitumor activity , indicating potential use in cancer treatment.

Kinase Inhibitory Activity

Some pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could be useful in the treatment of diseases like cancer that involve abnormal kinase activity.

Inhibition of Cell Migration and Invasion

In related research, a pyrrolopyrazine derivative was found to inhibit the migration and invasion of 4T1 breast cancer cells . This suggests potential applications in the development of treatments for metastatic cancers.

properties

IUPAC Name

3-bromo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-8(12)7(5)11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXXFZNSNISYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

CAS RN

1375474-44-4
Record name 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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